molecular formula C23H21N3O3S B2506768 3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 434294-08-3

3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2506768
CAS No.: 434294-08-3
M. Wt: 419.5
InChI Key: MXCMMJWIFAQVPE-UHFFFAOYSA-N
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Description

3-Amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a polyheterocyclic compound featuring a thienoquinoline core fused with a tetrahydroquinoline scaffold. The 3-methoxy group on the phenyl ring enhances solubility via hydrogen bonding, while the furan moiety may influence electronic interactions with biological targets .

Properties

IUPAC Name

3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-28-14-7-4-6-13(12-14)25-22(27)21-20(24)19-18(17-10-5-11-29-17)15-8-2-3-9-16(15)26-23(19)30-21/h4-7,10-12H,2-3,8-9,24H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCMMJWIFAQVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following:

  • IUPAC Name : this compound
  • Molecular Formula : C23H21N3O3S
  • Molecular Weight : 419.5 g/mol

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The amino group may form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity.
  • Receptor Modulation : The aromatic rings can engage in π-π interactions with aromatic amino acids in receptor sites, potentially modulating receptor signaling pathways.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies:

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human fibrosarcoma HT-1080 cells by targeting specific cellular pathways related to cell survival and proliferation .
Cell LineIC50 (µM)Mechanism of Action
HT-108015Induction of apoptosis via TrxR inhibition
Mia PaCa-210Disruption of cellular signaling pathways
PANC-112Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Microbial Inhibition : It showed significant activity against Staphylococcus aureus and Candida albicans in disk diffusion assays .
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus20
Candida albicans18

Structure-Activity Relationships (SAR)

The unique combination of functional groups in this compound contributes to its biological profile. Comparative studies with similar compounds indicate that variations in substituents can significantly alter activity:

  • Comparison with Similar Compounds :
    • 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide : Lacks the methoxyphenyl group; reduced biological activity observed.
    • 4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide : Absence of the amino group alters reactivity and interaction profiles.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in drug development:

  • Antitumor Agents : A study demonstrated that derivatives of this compound exhibited enhanced potency against several tumor cell lines compared to standard chemotherapeutics .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound's interaction with thioredoxin reductase (TrxR) plays a crucial role in its anticancer effects .

Comparison with Similar Compounds

Phenyl Ring Modifications

3-Methoxy vs. 3-Methylphenyl ( vs. Target Compound) Target Compound: The 3-methoxy group increases polarity (PSA = 62.165 Ų) and hydrogen bond acceptor capacity (HBA = 4) compared to the 3-methylphenyl analog (PSA = 62.165 Ų; HBA = 4). The methoxy group may improve aqueous solubility but reduce lipophilicity (logP = 5.25 vs. 5.25 for the methyl analog) .

The molecular weight (451.97 g/mol) and logP are higher than the target compound (logP = 5.25 vs. 5.25), suggesting increased hydrophobicity .

4-Bromophenyl ()

  • Bromine’s larger atomic radius and polarizability may improve van der Waals interactions but increase molecular weight (e.g., 429.3 g/mol for a brominated analog) compared to the target compound (403.5 g/mol) .

Furan Ring Modifications

5-Methylfuran ()

  • Methylation at the furan’s 5-position (e.g., C24H23N3O2S, MW = 417.52 g/mol) increases steric bulk and lipophilicity (logP = ~5.3) compared to unsubstituted furan (logP = 5.25 in the target compound). This modification may reduce metabolic oxidation of the furan ring .

Physicochemical and Structural Properties

Compound ID Molecular Formula Molecular Weight (g/mol) logP HBA HBD Key Substituents Evidence ID
Target Compound C23H21N3O2S 403.5 5.25 4 3 3-Methoxyphenyl, Furan-2-yl
3-Methylphenyl Analog C23H21N3O2S 403.5 5.25 4 3 3-Methylphenyl, Furan-2-yl
3-Chloro-4-Methylphenyl Analog C24H22ClN3O2S 451.97 ~5.6 4 3 3-Chloro-4-methylphenyl, 5-Methylfuran
Trifluoromethyl Analog C20H18F3N3OS 405.4 >5.3 7 2 4-Trifluoromethyl
5-Methylfuran Analog C24H23N3O2S 417.52 ~5.3 4 3 5-Methylfuran, 2-Methylphenyl

Key Observations :

  • Lipophilicity : Chloro and trifluoromethyl groups increase logP, favoring membrane permeability but risking solubility limitations .
  • Hydrogen Bonding : Methoxy and trifluoromethyl groups enhance HBA capacity, which may improve target engagement in polar binding pockets .
  • Steric Effects : Bulkier substituents (e.g., 5-methylfuran) may hinder binding to sterically constrained targets .

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